{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluoroethyl group and a propylamine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile method for preparing pyrazole derivatives.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems . These methods aim to improve the efficiency and selectivity of the synthesis process while minimizing environmental impact. Techniques such as ultrasound and microwave-assisted reactions are also employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine include other pyrazole derivatives such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazole
- 4-(2-Fluoroethyl)-1H-pyrazole
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its stability and reactivity, while the propylamine group contributes to its biological activity .
Properties
Molecular Formula |
C9H17ClFN3 |
---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-2-4-11-6-9-7-12-13(8-9)5-3-10;/h7-8,11H,2-6H2,1H3;1H |
InChI Key |
SOLZLUQLHULPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.